molecular formula C12H14F2O2 B3002565 4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid CAS No. 167760-35-2

4-(1,1-Difluoro-2,2-dimethylpropyl)benzoic acid

Cat. No. B3002565
M. Wt: 228.239
InChI Key: IFVKRWITXNTROR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05378728

Procedure details

A mixture of 13.5 grams (68.1 mmoles) of 4-(1,1-difluoro-2,2-dimethylpropyl) toluene, 6.8 grams (170 mmoles) of sodium hydroxide and 21.5 grams (136 mmoles) of potassium permanganate in 250 ml. of 1:1 pyridine:water is heated to 95° C. and stirred for 4 hours. This suspension is filtered, and the residue is wash with 300 ml. of water and 400 ml. of ethyl acetate. The filtrate is concentrated in vacuo and then redissolved in 300 ml. of water. The aqueous solution is washed with 500 ml. of ethyl acetate and then acidified to pH2 with concentrated hydrochloric acid. This is extracted 3 times with 300 ml. of ethyl acetate, and the combined extracts are dried over magnesium sulfate and concentrated in vacuo to yield 4-(1,1-difluoro-2,2-dimethyl propyl)benzoic acid as a fine white powder. A portion of this material is recrystallized from diethyl ether to give colorless crystals of the acid (m.p. 196°-198° C.).
Name
4-(1,1-difluoro-2,2-dimethylpropyl) toluene
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
6.8 g
Type
reactant
Reaction Step One
Quantity
21.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[CH:10][CH:9]=1)([F:7])[C:3]([CH3:6])([CH3:5])[CH3:4].[OH-:15].[Na+].[Mn]([O-])(=O)(=O)=[O:18].[K+].N1C=CC=CC=1>O>[F:1][C:2]([C:8]1[CH:13]=[CH:12][C:11]([C:14]([OH:18])=[O:15])=[CH:10][CH:9]=1)([F:7])[C:3]([CH3:6])([CH3:5])[CH3:4] |f:1.2,3.4|

Inputs

Step One
Name
4-(1,1-difluoro-2,2-dimethylpropyl) toluene
Quantity
13.5 g
Type
reactant
Smiles
FC(C(C)(C)C)(F)C1=CC=C(C=C1)C
Name
Quantity
6.8 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
21.5 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
This suspension is filtered
WASH
Type
WASH
Details
the residue is wash with 300 ml
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
redissolved in 300 ml
WASH
Type
WASH
Details
The aqueous solution is washed with 500 ml
EXTRACTION
Type
EXTRACTION
Details
This is extracted 3 times with 300 ml
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
of ethyl acetate, and the combined extracts are dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(C(C)(C)C)(F)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.